molecular formula C21H20ClN5O B11023903 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

Cat. No.: B11023903
M. Wt: 393.9 g/mol
InChI Key: DJPDXXUGCABHAX-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a heterocyclic organic molecule featuring a butanamide backbone substituted with a 4-chlorophenyl group, a pyrrole ring, and a triazolo-pyridine moiety. Its structural complexity aligns with compounds studied for therapeutic applications, such as kinase inhibitors or anti-inflammatory agents .

Properties

Molecular Formula

C21H20ClN5O

Molecular Weight

393.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-pyrrol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C21H20ClN5O/c22-18-8-6-16(7-9-18)17(15-26-10-3-4-11-26)13-21(28)23-14-20-25-24-19-5-1-2-12-27(19)20/h1-12,17H,13-15H2,(H,23,28)

InChI Key

DJPDXXUGCABHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural and functional attributes of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide with analogous molecules from the provided evidence:

Compound Core Structure Substituents Reported Activity Molecular Weight Melting Point
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide Butanamide + triazolo-pyridine 4-Chlorophenyl, pyrrole Not reported ~450–470 (estimated) Not available
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) Pyrazolo-pyrimidine + chromenone Fluorophenyl, benzenesulfonamide, methyl Kinase inhibition (implied by patent) 589.1 175–178°C

Key Observations:

Structural Diversity: The target compound lacks the chromenone and pyrazolo-pyrimidine motifs seen in Example 53 , but both share nitrogen-rich heterocycles known for binding to enzymatic pockets.

Research Findings and Limitations

Pharmacokinetic and Pharmacodynamic Insights:

  • Example 53 : The patent compound’s molecular weight (589.1) and melting point (175–178°C) suggest moderate solubility and crystalline stability, typical of kinase inhibitors .
  • Target Compound : Its estimated molecular weight (~450–470) and lack of polar groups (e.g., sulfonamide in Example 53) may result in reduced solubility, requiring formulation optimization.

Biological Activity

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique molecular configuration, which suggests various pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClN5OC_{21}H_{20}ClN_5O with a molecular weight of approximately 353.8 g/mol. It features a butanamide backbone , a 4-chlorophenyl group , a pyrrol-1-yl group , and a triazolo[4,3-a]pyridin-3-ylmethyl substituent . The intricate arrangement of these functional groups positions it as a candidate for further biological evaluation.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
  • Anticonvulsant Effects : Some derivatives of similar structures have demonstrated anticonvulsant activity by elevating levels of gamma-aminobutyric acid (GABA), indicating potential use in seizure management.
  • Antiviral Properties : The compound's structure suggests it might interact with viral proteins, inhibiting their activity and offering potential as an antiviral agent.

The precise mechanisms by which 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may bind to specific molecular targets involved in cell signaling pathways that regulate cellular functions.

Antitumor Activity

Table 1 summarizes the antitumor activity of the compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1160.39 ± 0.06Inhibition of Aurora-A kinase
MCF-70.46 ± 0.04Induction of apoptosis
A54926Growth inhibition

These results indicate that the compound can effectively inhibit cancer cell growth at low concentrations, making it a promising candidate for further development.

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, compounds structurally similar to this one exhibited significant elevation in GABA levels in the brain, suggesting that they could be effective in managing epilepsy and related disorders .

Antiviral Activity

The antiviral potential has been highlighted through studies indicating that similar compounds can inhibit reverse transcriptase activity in HIV-infected cells. This suggests that modifications to the triazole moiety may enhance antiviral efficacy .

Case Studies

Several case studies have focused on derivatives of this compound and their biological activities:

  • Case Study on Antitumor Effects : A derivative was tested against multiple tumor types and exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
  • Anticonvulsant Evaluation : In vivo models demonstrated significant seizure reduction when treated with compounds related to this structure.
  • Antiviral Studies : Compounds with similar frameworks were evaluated for their ability to inhibit viral replication and showed promise in preclinical trials.

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